molecular formula C7H12O3 B055779 Cyclopentanecarboxylic acid,2-hydroxy-,methyl ester,(1S,2S)-(9ci) CAS No. 122332-63-2

Cyclopentanecarboxylic acid,2-hydroxy-,methyl ester,(1S,2S)-(9ci)

Cat. No.: B055779
CAS No.: 122332-63-2
M. Wt: 144.17 g/mol
InChI Key: XMPIOOIEGQJDKJ-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S,S)-2-hydroxycyclopentanecarboxylate is an organic compound with a cyclopentane ring structure, featuring a hydroxyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (S,S)-2-hydroxycyclopentanecarboxylate typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents.

    Carboxylate Ester Formation: The carboxylate ester is formed through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of methyl (S,S)-2-hydroxycyclopentanecarboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (S,S)-2-hydroxycyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Methyl (S,S)-2-hydroxycyclopentanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (S,S)-2-hydroxycyclopentanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The compound may participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (R,R)-2-hydroxycyclopentanecarboxylate: A stereoisomer with different spatial arrangement of atoms.

    Cyclopentanecarboxylic acid: Lacks the hydroxyl and ester groups.

    Cyclopentanol: Contains a hydroxyl group but lacks the carboxylate ester.

Uniqueness

Methyl (S,S)-2-hydroxycyclopentanecarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and chemical properties compared to its isomers and structurally similar compounds.

Properties

CAS No.

122332-63-2

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

XMPIOOIEGQJDKJ-WDSKDSINSA-N

SMILES

COC(=O)C1CCCC1O

Isomeric SMILES

COC(=O)[C@H]1CCC[C@@H]1O

Canonical SMILES

COC(=O)C1CCCC1O

Synonyms

Cyclopentanecarboxylic acid, 2-hydroxy-, methyl ester, (1S,2S)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.